N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a fluorophenyl group, a triazolo-thiazole ring, and an adamantane carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-thiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the adamantane carboxamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets within cells. The triazolo-thiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the adamantane moiety can improve its pharmacokinetic properties by increasing stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(3-Chlorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-{2-[2-(3-Methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The combination of the triazolo-thiazole ring with the adamantane carboxamide moiety also contributes to its distinct pharmacological profile, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25FN4OS |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25FN4OS/c24-18-3-1-2-17(9-18)20-26-22-28(27-20)19(13-30-22)4-5-25-21(29)23-10-14-6-15(11-23)8-16(7-14)12-23/h1-3,9,13-16H,4-8,10-12H2,(H,25,29) |
InChI Key |
BMLXGZKLKRQBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC5=NC(=NN45)C6=CC(=CC=C6)F |
Origin of Product |
United States |
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